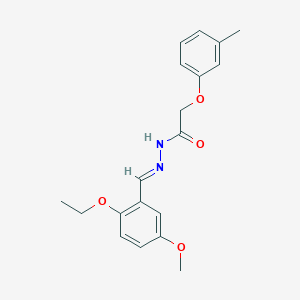
5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its analogs and incorporating various functional groups through reactions such as alkylation, acylation, and condensation. For example, compounds similar to the one , with methoxyphenyl and piperazine structures, have been synthesized by cyclocondensation reactions and modifications of pre-existing piperazine frameworks to introduce specific functional groups that impart desired biological activities (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared) spectroscopy. These methods provide insights into the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, structural characterization of related compounds has been done using single crystal X-ray diffraction, revealing details about the crystal system, space group, and molecular conformation (Kumara et al., 2017).
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity
Several studies have focused on compounds structurally related to 5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone, highlighting their affinity towards serotonin receptors, particularly the 5-HT1A receptor. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) has been explored for its properties as a 5-HT1A serotonin antagonist, showing high affinity and selectivity towards 5-HT1A over other receptors, which suggests its potential use in neuropsychiatric disorder research and therapy (Raghupathi et al., 1991).
Antimicrobial Activities
Research into derivatives of piperazine, such as the synthesis of novel 1,2,4-triazole derivatives, has indicated potential antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, suggesting a possible application in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, which may share structural similarities with 5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 with significant selectivity and efficacy, highlighting their potential as novel therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Neuroreceptor Imaging
The development of macrocyclic appended 1-(2-methoxyphenyl)piperazine derivatives for 5-HT1A neuroreceptor imaging demonstrates the application of such compounds in enhancing the visualization of neuroreceptors related to mood and anxiety disorders. These studies are crucial for the management and treatment of neurological disorders, providing a deeper understanding of the brain's serotonergic system (Hazari et al., 2016).
Eigenschaften
IUPAC Name |
5-butyl-4-(2-methoxyacetyl)-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-8-16-11-19(15-9-6-7-14(2)10-15)17(21)12-20(16)18(22)13-23-3/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJMORXFSGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)COC)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)



![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)



![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)